Cinazepam

CAS No.: 172986-25-3

Cat. No.: VC1626127

Molecular Formula: C19H14BrClN2O5

Molecular Weight: 465.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 172986-25-3 |

|---|---|

| Molecular Formula | C19H14BrClN2O5 |

| Molecular Weight | 465.7 g/mol |

| IUPAC Name | 4-[[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C19H14BrClN2O5/c20-10-5-6-14-12(9-10)17(11-3-1-2-4-13(11)21)23-19(18(27)22-14)28-16(26)8-7-15(24)25/h1-6,9,19H,7-8H2,(H,22,27)(H,24,25) |

| Standard InChI Key | NQTRBZXDWMDXAQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)OC(=O)CCC(=O)O)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)OC(=O)CCC(=O)O)Cl |

Introduction

Chemical Structure and Properties

Chemical Identity and Nomenclature

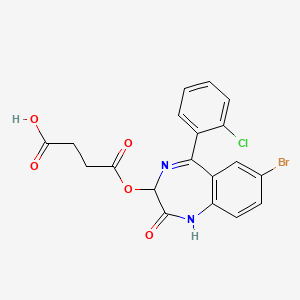

Cinazepam is formally known by its IUPAC name 4-{[7-Bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]oxy}-4-oxobutanoic acid. This complex nomenclature reflects its structure as a benzodiazepine derivative with specific functional group modifications that contribute to its unique pharmacological profile.

Physical and Chemical Properties

The molecular structure of cinazepam includes several key components that contribute to its pharmacological activity. The compound has a molecular formula of C₁₉H₁₄BrClN₂O₅ and a molecular weight of 465.7 g/mol. The benzodiazepine core structure is modified with specific functional groups including a bromo substituent at position 7 and a chlorophenyl group at position 5, which contribute to its binding affinity and selectivity.

Table 2.1: Key Physical and Chemical Properties of Cinazepam

| Property | Value |

|---|---|

| IUPAC Name | 4-{[7-Bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]oxy}-4-oxobutanoic acid |

| Molecular Formula | C₁₉H₁₄BrClN₂O₅ |

| Molecular Weight | 465.7 g/mol |

| CAS Registry Number | 172986-25-3 |

| Physical Appearance | Crystalline solid |

| InChI Key | NQTRBZXDWMDXAQ-UHFFFAOYSA-N |

Pharmacology and Mechanism of Action

Receptor Interactions

Cinazepam functions primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor system in the central nervous system. By binding at the interface between alpha and gamma subunits of the GABA receptor, cinazepam enhances the inhibitory effects of the neurotransmitter GABA. This modulation leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability.

The compound's relatively selective binding profile appears to contribute to its distinct pharmacological effects, particularly its ability to produce anxiolysis and sedation with minimal muscle relaxation, a property that distinguishes it from many conventional benzodiazepines.

Pharmacodynamic Effects

Cinazepam demonstrates pronounced hypnotic, anxiolytic, and sedative properties . A particularly noteworthy characteristic of cinazepam is its ability to maintain sleep architecture without disrupting rapid eye movement (REM) or slow-wave sleep phases . This effect represents a significant advancement over many conventional benzodiazepines, which typically suppress REM sleep and alter normal sleep cycles.

Studies indicate that cinazepam actually increases the continuity of slow-wave sleep and paradoxical sleep in proportional amounts, contrasting with drugs like diazepam, flunitrazepam, and zopiclone, which tend to disrupt these sleep phases . This property makes cinazepam particularly valuable for treating sleep disorders where preservation of normal sleep architecture is important for therapeutic outcomes.

Pharmacokinetics and Metabolism

Absorption and Distribution

While detailed human pharmacokinetic data remains limited in the available literature, preclinical studies provide valuable insights into cinazepam's pharmacokinetic profile. The compound appears to be effectively absorbed following administration, with relatively rapid distribution throughout the body.

Metabolism and Elimination

Elimination studies in mice have demonstrated that over 90% of cinazepam and its metabolites are excreted via urine and feces within 5-10 days, suggesting no significant accumulation in the body over time . This favorable elimination profile indicates minimal risk of drug accumulation with repeated dosing.

Table 4.1: Pharmacokinetic Parameters of Cinazepam

| Parameter | Value | Notes |

|---|---|---|

| Parent Compound Remaining After 30 Minutes | ~5% | Indicates rapid metabolism |

| Primary Metabolite | 3-hydroxyphenazepam | Active metabolite |

| Elimination | >90% within 5-10 days | Via urine and feces |

| Accumulation | Not significant | Based on elimination studies |

Therapeutic Applications

Approved and Investigational Uses

Cinazepam is primarily utilized in clinical settings for its sedative and anxiolytic properties. Its application includes treatment of anxiety disorders and sleep disturbances, where its unique profile offers potential advantages over conventional benzodiazepines. The compound's ability to preserve normal sleep architecture while providing anxiolysis makes it particularly valuable for patients with co-occurring anxiety and sleep disorders.

Comparative Advantages

Research indicates that cinazepam offers several advantages over conventional benzodiazepines:

-

Minimal myorelaxant side effects, reducing the risk of falls and physical impairment

-

Preservation and enhancement of normal sleep architecture, including slow-wave and paradoxical sleep

-

Potential for water-soluble salt formulation, which is essential for injection preparations

These properties collectively suggest that cinazepam may represent an improvement over existing benzodiazepine therapies for specific clinical applications, particularly where preservation of normal sleep patterns is therapeutically important.

Research Findings and Clinical Evidence

Preclinical Studies

Extensive preclinical evaluation of cinazepam has been conducted, with the compound successfully completing preclinical development stages before advancing to clinical trials . Animal studies have demonstrated cinazepam's favorable effects on sleep architecture, with proportional increases in slow-wave and paradoxical sleep compared to conventional hypnosedative drugs .

Metabolic and Elimination Research

Research on cinazepam's elimination kinetics in mice has employed modified analytical approaches, including adaptations of the Mansgeldorf's method for analyzing kinetic parameters during multiple administrations . These studies have demonstrated consistent elimination patterns between single and multiple dosing regimens, suggesting stable metabolic processing without significant enzyme induction or inhibition.

Table 6.1: Comparative Effects on Sleep Architecture

| Drug | Effect on Slow-Wave Sleep | Effect on REM Sleep | Myorelaxant Effects |

|---|---|---|---|

| Cinazepam | Proportional increase | Proportional increase | Minimal |

| Diazepam | Suppression | Suppression | Significant |

| Flunitrazepam | Suppression | Suppression | Significant |

| Zopiclone | Alteration | Suppression | Moderate |

This comparative data highlights cinazepam's distinctive profile among sedative-hypnotic agents, particularly regarding sleep architecture preservation.

Synthesis and Preparation

Synthetic Routes

Cinazepam is synthesized through a multi-step process that involves the reaction of 7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine with butanedioic acid. The synthesis typically employs aprotic solvents and specific catalysts to facilitate the formation of the desired product. This synthetic pathway allows for the specific modifications that give cinazepam its unique pharmacological profile.

Quality Control Considerations

Industrial production of cinazepam involves optimized reaction conditions to ensure high yield and purity, with rigorous quality control measures implemented to maintain consistency and safety of the final product. These manufacturing considerations are particularly important for pharmaceutical-grade compounds intended for clinical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume